![molecular formula C17H24N6 B2772867 二甲基-[3-[(2,8,10-三甲基吡啶[2,3]吡唑并[2,4-a]嘧啶-4-基)氨基]丙基]胺 CAS No. 899411-33-7](/img/structure/B2772867.png)
二甲基-[3-[(2,8,10-三甲基吡啶[2,3]吡唑并[2,4-a]嘧啶-4-基)氨基]丙基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine” is a chemical compound with the molecular formula C17H25N6 . It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The reaction of an ester with POCl3 afforded a pyridopyrazolopyrimidine, which reacted with ethyl bromoacetate to afford a derivative. This compound then reacted with POCl3 to afford a 4-chloro-derivative, which reacted with hydrazine and a series of amines (primary and secondary) to yield a series of products .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . More detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with POCl3, ethyl bromoacetate, and hydrazine, as well as reactions with a series of amines . Further reactions could potentially be carried out on the compound, depending on the desired end product.科学研究应用
- CDK2 Inhibition : Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine derivatives have been designed as novel CDK2 inhibitors. These compounds selectively target tumor cells, inhibiting their growth. Some derivatives exhibit superior cytotoxic activities against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values in the nanomolar range .
- Enzymatic Inhibition : Certain derivatives show significant inhibitory activity against CDK2/cyclin A2, making them promising candidates for cancer treatment .
- Pyrazolo[3,4-d]pyrimidine Scaffold : The compound’s pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged structure for drug design. Researchers have explored its synthetic versatility and biological properties .
- 1,2,3-Triazole Linkage : Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine derivatives have been linked to 1,2,3-triazoles via methylene-oxy groups, creating novel heterocyclic compounds .
- In Vitro Testing : These derivatives have been evaluated for their in-vitro anticancer activity against various cancer cell lines. Their potential as cytotoxic agents warrants further investigation .
- Alteration of Cell Cycle Progression : Some derivatives induce significant alterations in cell cycle progression, which may contribute to their antiproliferative effects .
- Apoptotic Effects : Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine derivatives have shown apoptosis-inducing properties in certain cancer cell lines .
Cancer Therapy
Heterocyclic Chemistry
Anticancer Activity
Cell Cycle Regulation
Apoptosis Induction
Dual Activity
作用机制
Target of Action
The primary target of Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in the disruption of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
未来方向
Compounds similar to “Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine” have shown promise as potential cancer treatments, particularly due to their ability to inhibit CDK2 . Future research could focus on further exploring the therapeutic potential of these compounds, as well as optimizing their synthesis and characterizing their physical and chemical properties in more detail.
属性
IUPAC Name |
N',N'-dimethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-11-9-12(2)19-16-15(11)17-20-13(3)10-14(23(17)21-16)18-7-6-8-22(4)5/h9-10,18H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBPVYVBMBMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCCN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。